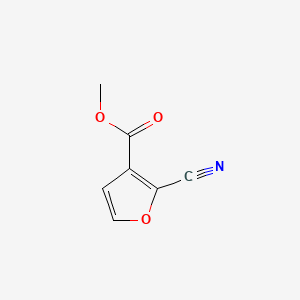

Methyl 2-cyanofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-cyanofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVADWIXXBFYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of Methyl 2 Cyanofuran 3 Carboxylate and Analogues

Reactivity of Cyano and Ester Functional Groups

The cyano and ester moieties are the primary sites for many functional group interconversions. Their electronic properties influence not only their own reactivity but also that of the furan (B31954) ring.

The ester group of Methyl 2-cyanofuran-3-carboxylate can be readily converted to a carboxylic acid via hydrolysis. However, more comprehensive oxidative processes can lead to the formation of dicarboxylic acids through the oxidation of other substituents or the furan ring itself. The oxidation of furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), to their corresponding carboxylic acids is a well-established transformation. exlibrisgroup.comnih.gov For instance, the oxidation of HMF can yield Furan-2,5-dicarboxylic acid (FDCA) using various catalytic systems, including metal-free approaches with NaOtBu in DMF under an oxygen atmosphere. nih.gov

While direct oxidation of the methyl group at the ester is not a typical reaction, the hydrolysis of the ester to a carboxylic acid is a fundamental transformation. This hydrolysis can be followed by further oxidation of the furan ring, which can ultimately be cleaved to afford dicarboxylic acids. organicreactions.org The specific conversion of this compound would first involve hydrolysis of the methyl ester to yield 2-cyanofuran-3-carboxylic acid. Subsequent, more forceful oxidation could potentially lead to the cleavage of the furan ring or oxidation of other parts of the molecule, depending on the reaction conditions.

Table 1: Representative Oxidation Reactions of Furan Derivatives

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | NaOtBu, DMF, O2, 45 °C, 6 h | Furan-2,5-dicarboxylic acid (FDCA) | 80.85% nih.gov |

The reduction of the nitrile (cyano) group is a primary pathway to synthesize primary amines. wikipedia.org This transformation can be achieved through catalytic hydrogenation or with stoichiometric chemical reducing agents. wikipedia.orgyoutube.com

Catalytic hydrogenation is an economical method, often employing Group 10 metals like Raney nickel, palladium, or platinum dioxide. wikipedia.org The reaction involves the addition of two equivalents of hydrogen gas across the carbon-nitrogen triple bond to form the corresponding primary amine. youtube.com However, side reactions can occur where the intermediate imine is attacked by an amine product, leading to the formation of secondary and tertiary amines. wikipedia.orgcommonorganicchemistry.com The choice of catalyst, solvent, and pH are critical for maximizing the yield of the primary amine. wikipedia.org

Chemical reduction offers an alternative route. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for converting nitriles to amines. wikipedia.orgyoutube.com Other reagents such as borane (B79455) complexes (e.g., BH3-THF, BH3-SMe2) or diisopropylaminoborane (B2863991) in the presence of a catalyst can also be used. commonorganicchemistry.comnih.gov These methods can offer greater selectivity, for example, reducing a nitrile in the presence of an ester is possible under certain conditions. nih.gov Manganese-catalyzed reductions using amine boranes have also been shown to be effective under mild conditions and tolerate various functional groups, including esters and furan heterocycles. rsc.org

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent/Catalyst | Typical Conditions | Notes |

|---|---|---|

| H2 / Raney Nickel | High pressure H2, often with NH3 | NH3 is added to suppress secondary/tertiary amine formation. commonorganicchemistry.com |

| H2 / Pd/C | High pressure H2 | Can also lead to secondary/tertiary amine by-products. commonorganicchemistry.com |

| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | A powerful, non-selective reducing agent. wikipedia.org |

Nucleophilic substitution reactions on the furan ring are generally challenging due to the ring's aromaticity. However, the presence of strong electron-withdrawing groups, such as the cyano group in this compound, can activate the ring towards nucleophilic attack. While the cyano group itself is not typically a leaving group, it can facilitate the displacement of other groups on the ring.

Studies on related compounds, such as 2-cyano-3-methyl-3-(5-X-2-furyl)acrylonitriles, have demonstrated that nucleophilic substitution can occur where a leaving group (like an arylthio group) on the furan ring is displaced by nucleophiles such as secondary amines (piperidine, morpholine). chempap.org The reaction mechanism involves the attack of the nucleophile on the electron-deficient carbon of the furan ring, followed by the departure of the leaving group. In the case of this compound, a direct substitution at the cyano-bearing carbon is unlikely without a suitable leaving group. However, the cyano group significantly influences the regioselectivity of any potential addition or substitution reactions on the furan ring. The nucleophilic character of the cyanide ion itself is well-known in SN2 reactions with substrates like haloalkanes, where it displaces a halide to form a new nitrile. chemguide.co.uk

Furan Ring Opening and Rearrangement Mechanisms

The furan ring, despite its aromatic character, is susceptible to ring-opening and rearrangement reactions under various conditions, driven by factors such as ring strain release in intermediates or the formation of more stable products.

Iodine-mediated reactions can promote domino sequences involving ring-opening and cyclization. For instance, iodine has been used to catalyze the one-pot synthesis of 3-cyanocoumarins from 2-hydroxybenzaldehydes and malononitrile. researchgate.net In the context of furan synthesis, iodine can promote the ring-opening of activated cyclopropanes followed by intramolecular cyclization to yield furan derivatives. researchgate.net An iodine-promoted domino reaction of 1-cyanocyclopropane 1-esters leads to the synthesis of 2-aminofurans. This process involves a sequential ring-opening/intramolecular cyclization to form a dihydrofuran intermediate, which is then oxidized by iodine to the final furan product. researchgate.net

The Cloke-Wilson rearrangement is a thermal or acid/base-catalyzed transformation that converts acyl- or carbonyl-substituted cyclopropanes into 2,3-dihydrofurans. thieme-connect.comorganicreactions.org This reaction is driven by the release of ring strain from the three-membered cyclopropane (B1198618) ring to form the less-strained five-membered dihydrofuran ring. organicreactions.org The mechanism typically begins with the opening of the cyclopropane ring to form a carbocation or a related intermediate, which then undergoes intramolecular nucleophilic attack by the carbonyl oxygen to close the five-membered ring. thieme-connect.com While this reaction synthesizes furans rather than starting with them, it is a key mechanistic pathway in furan chemistry and can be applied to the synthesis of highly substituted furan and dihydrofuran structures. rsc.orgresearchgate.netresearchgate.net

Hydrogenolysis is a crucial reaction for converting biomass-derived furanic compounds into valuable aliphatic chemicals. This process involves the cleavage of C-O bonds within the furan ring, typically using a combination of hydrogen gas and a metal catalyst. nih.gov

The selective hydrogenolysis of 2-furancarboxylic acid to produce 5-hydroxyvaleric acid derivatives has been demonstrated using platinum-based catalysts. researchgate.netrsc.org The proposed mechanism suggests that the reaction is initiated by the protonation of the furan ring's oxygen atom. Subsequently, a hydride ion (H⁻), often formed through hydrogen spillover on the catalyst surface, attacks a carbon atom adjacent to the ring oxygen (the Csp²–O bond). nih.gov This nucleophilic attack proceeds via an SN2-type mechanism, leading to the cleavage of the C-O bond and the opening of the furan ring to form an unsaturated intermediate, which is then hydrogenated to the final aliphatic product. nih.gov The presence and position of the carboxyl group significantly affect the reactivity and selectivity of the ring-opening process. researchgate.net

Table 3: Catalytic Systems for Furan Ring Hydrogenolysis

| Furan Derivative | Catalyst System | Product(s) | Key Finding |

|---|---|---|---|

| Furanic Compounds | PtFex/LDH | Aliphatic alcohols | Hydride attacks the Csp²–O bond in an SN2 reaction, leading to ring cleavage. nih.gov |

| 2-Furancarboxylic acid (FCA) | Pt/Al2O3 | 5-Hydroxyvaleric acid derivatives | The O-C bond in the O-C=C structure is dissociated before C=C hydrogenation. researchgate.netrsc.org |

Catalytic Mechanisms in Furan Synthesis and Modification

The synthesis and functionalization of the furan ring, a core structure in many natural products and pharmaceuticals, are often accomplished through catalytic methods. These methods provide efficient and selective pathways to complex molecules under controlled conditions. The mechanisms underlying these transformations are diverse, involving transition metals, acids, or radical intermediates, each offering unique advantages in constructing and modifying the furan scaffold.

Role of Transition Metal Catalysts (e.g., Palladium, Copper, Iridium)

Transition metals are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium, copper, and to a lesser extent, iridium, have been extensively used in the synthesis and modification of furan derivatives.

Palladium: Palladium catalysis is a cornerstone of modern organic chemistry and has been widely applied to furan chemistry. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are highly effective for introducing aryl and alkyl functional groups onto the furan core. researchgate.net For instance, the direct arylation of furan derivatives with aryl halides can be achieved via C-H bond activation, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized organometallic furan reagents. nih.gov

One-pot syntheses of functionalized furans often employ palladium catalysts. A notable example involves the palladium-catalyzed coupling of 1,3-dicarbonyl compounds with alkenyl bromides. maxapress.com In these reactions, catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂) are effective. researchgate.netmaxapress.com The mechanism of such oxidative cyclizations is proposed to involve the activation of an alkene by Pd(II), followed by intramolecular attack from the enol oxygen of the dicarbonyl compound. A subsequent β-hydride elimination releases the heterocyclic product, and the resulting Pd(0) is re-oxidized to Pd(II) by an oxidant like copper(II) chloride (CuCl₂), thus completing the catalytic cycle. researchgate.net

Copper: Copper catalysts, being more economical than palladium, are attractive for furan synthesis. Copper(II)-catalyzed cyclization of silyl (B83357) enol ethers with α-diazo-β-ketoesters is a versatile method for producing substituted furans. researchgate.net Copper catalysis is also effective in the annulation of aryl ketones with aromatic olefins to yield multisubstituted furans. researchgate.net

A significant copper-catalyzed method is the one-pot propargylation/cycloisomerization tandem reaction. Using copper(II) triflate (Cu(OTf)₂), 1,3-dicarbonyl compounds can react with propargylic alcohols to form substituted furans. researchgate.net In this process, Cu(OTf)₂ acts as a bifunctional catalyst, first promoting the propargylic substitution and then catalyzing the intramolecular cycloisomerization of the resulting γ-alkynyl ketone intermediate to the furan product. researchgate.net Another approach involves the copper-mediated [3 + 2] oxidative cyclization of N-tosylhydrazones to afford 2,3,5-trisubstituted furans. nih.gov

Iridium: While less common than palladium and copper in furan synthesis, iridium catalysts have found application in specific transformations. Iridium complexes have emerged as versatile catalysts for C-H borylation and asymmetric hydrogenation reactions, which can be applied to furan-containing substrates. nih.govnih.gov More distinctly, iridium photocatalysts, in combination with a base, can catalyze the remote stereoselective functionalization of furan derivatives under visible light at room temperature. researchgate.net This approach allows for the transformation of two-dimensional aromatic furans into richly substituted, three-dimensional compounds. researchgate.net

| Metal Catalyst | Reaction Type | Typical Substrates | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) | Halogenated furans, Furan boronic acids, Alkenes | Oxidative addition / Reductive elimination cycle | researchgate.net |

| Palladium (Pd) | Oxidative Cyclization | α-Allyl-β-diketones | Alkene activation by Pd(II) and intramolecular nucleophilic attack | researchgate.net |

| Copper (Cu) | Tandem Propargylation/Cycloisomerization | 1,3-Dicarbonyls, Propargylic alcohols | Bifunctional catalysis for sequential reactions | researchgate.net |

| Copper (Cu) | Oxidative Annulation | Aryl ketones, Aromatic olefins | Intermolecular annulation under aerobic conditions | researchgate.net |

| Iridium (Ir) | Photocatalytic Functionalization | Furan derivatives | Visible light-induced radical pathways | researchgate.net |

Acid-Catalyzed Transformations and Electrophilic Activation

Acid catalysis is a classical and fundamental strategy for synthesizing and modifying furan rings. The furan ring is electron-rich and generally susceptible to acid-catalyzed reactions, although this reactivity can also lead to instability and polymerization, particularly with strong acids. researchgate.netmdpi.com

The most prominent acid-catalyzed reaction for furan synthesis is the Paal-Knorr synthesis, which involves the cyclization and dehydration of 1,4-dicarbonyl compounds. researchgate.netresearchgate.net The mechanism begins with the protonation of one of the carbonyl oxygens, which activates it for nucleophilic attack by the enol or enol ether form of the second carbonyl group. Subsequent dehydration of the resulting cyclic hemiacetal leads to the aromatic furan ring. researchgate.netrsc.org This reaction is typically performed under non-aqueous acidic conditions to prevent side reactions. researchgate.net

Electrophilic activation is key to many furan transformations. The furan ring readily undergoes electrophilic aromatic substitution, such as nitration, sulfonation, and halogenation, often with milder reagents than those required for benzene. researchgate.netresearchgate.net The substitution occurs preferentially at the C2 (or α) position. researchgate.netuni.lu This regioselectivity is due to the greater stability of the carbocation intermediate (sigma complex) formed upon attack at the C2 position, which allows for charge delocalization across three resonance structures, including one involving the ring oxygen. researchgate.netresearchgate.net Attack at the C3 (or β) position results in a less stable intermediate with only two resonance structures. uni.lu

However, the high sensitivity of the furan ring to strong acids can lead to ring-opening. researchgate.netmdpi.com The mechanism for acid-catalyzed ring opening in aqueous solution involves the initial protonation of the furan ring, primarily at the Cα position. researchgate.net This is the rate-limiting step and is followed by nucleophilic attack by water to form dihydrofuranol intermediates. Further protonation of the ring oxygen in these intermediates facilitates the cleavage of the ring to form unsaturated dicarbonyl compounds. researchgate.net To mitigate this, mild acid catalysts like phosphoric acid, boron trifluoride, or acidic zeolites are often employed for reactions such as Friedel-Crafts alkylation and acylation. researchgate.netnih.gov

Radical Mechanisms in Functionalization Reactions

Radical chemistry offers powerful methods for the C-H functionalization of heterocycles, including furans, providing direct routes to substituted derivatives with high atom economy. nih.gov These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

One important class of radical reactions is metalloradical catalysis. For instance, cobalt(II)-porphyrin complexes can catalyze the cyclization of alkynes with α-diazocarbonyls to produce polysubstituted furans. google.com The mechanism involves the formation of a Co(III)-carbene radical intermediate, which then undergoes a tandem radical addition reaction with the alkyne to construct the furan ring. google.com This process is highly regioselective and proceeds under neutral, mild conditions. google.com

The Minisci reaction is a classic example of a nucleophilic radical substitution that can be applied to electron-deficient heterocycles. While typically used with nitrogen-containing heterocycles that are protonated under acidic conditions, related radical alkylation principles can be applied to furan systems. The reaction involves the generation of a carbon-centered radical (e.g., from a carboxylic acid via oxidative decarboxylation) which then adds to the aromatic ring. Subsequent rearomatization by loss of a hydrogen atom yields the functionalized product.

Atmospheric chemistry provides further insight into radical reactions of furans. The atmospheric oxidation of furans is primarily initiated by hydroxyl (•OH) radicals. The reaction proceeds mainly through the addition of the •OH radical to the C2 or C5 position of the furan ring, forming a chemically activated adduct radical. This adduct can then undergo several pathways, including stabilization, reaction with molecular oxygen, or ring-opening, leading to the formation of various products like unsaturated 1,4-dicarbonyl compounds.

| Mechanism Type | Key Intermediate | Typical Reaction | Driving Force | Selectivity Control |

|---|---|---|---|---|

| Transition Metal Catalysis | Organometallic complex (e.g., Pd-alkene π-complex) | Palladium-catalyzed oxidative cyclization | Formation of stable C-C bonds and aromatic ring | Ligand effects, metal center properties |

| Acid-Catalysis | Protonated species / Carbocation (Sigma complex) | Paal-Knorr synthesis, Electrophilic substitution | Aromatization, Formation of stable carbocation | Electronic effects of the furan ring and substituents |

| Radical Mechanism | Carbon-centered radical, Metalloradical | Minisci reaction, Cobalt-catalyzed cyclization | Formation of a stable radical adduct, Rearomatization | Radical stability, Steric effects |

Protonation Studies and Stability of Cyanofuran Structures

The stability of the furan ring is significantly influenced by its substituents, particularly in acidic media where protonation can initiate degradation pathways like polymerization or ring-opening. researchgate.net For a compound such as this compound, the two electron-withdrawing groups—the cyano group at C2 and the methoxycarbonyl group at C3—play a crucial role in the molecule's stability and protonation behavior.

Generally, electron-withdrawing substituents increase the stability of the furan ring towards acid-catalyzed degradation. researchgate.net They decrease the electron density of the aromatic system, making it less susceptible to electrophilic attack by protons. This deactivation helps to prevent the initial, rate-limiting protonation of the furan ring itself, which is the first step toward decomposition. researchgate.net

Quantum chemical studies on the protonation of simple cyanofurans, such as 2-cyanofuran and 3-cyanofuran, provide specific insights into where protonation is most likely to occur. researchgate.netmaxapress.com While the unsubstituted furan ring is preferentially protonated at the α-carbon (C2/C5), computational models (including G2MP2, G3, G4MP2, and G4) have shown that for cyanofurans, protonation is thermodynamically favored on the nitrogen atom of the cyano group. researchgate.netmaxapress.com

The proton affinity (PA) is a measure of the gas-phase basicity of a molecule. Calculations have confirmed that the PA is highest for the nitrogen atom in both 2-cyanofuran and 3-cyanofuran. researchgate.net This strong preference for N-protonation over C-protonation is the fundamental reason for the increased stability of cyanofuran structures in the presence of acid. Therefore, for this compound, it can be inferred that the primary interaction with acid would be the protonation of the cyano group's nitrogen atom, which helps to preserve the integrity of the furan scaffold.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Cyanofuran 3 Carboxylate Derivatives

X-ray Crystallographic Analysis for Precise Molecular Structure Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity of atoms and revealing the molecule's conformation in the solid state. For derivatives of furan-3-carboxylate, X-ray diffraction analysis has been instrumental in confirming structures and understanding the influence of substituents on molecular geometry. beilstein-journals.orgresearchgate.net

The structures of various condensed furans, including derivatives of furan-3-carboxylate, have been successfully characterized using X-ray diffraction. researchgate.net For instance, in a study of condensed naphthoquinone and pyran furancarboxylates, single-crystal X-ray diffraction analysis was performed on several derivatives. beilstein-journals.org The analysis revealed that the planarity of the alkoxycarbonyl fragment relative to the furan (B31954) ring is influenced by the nature of the alkyl group. beilstein-journals.org Specifically, the torsion angle for methyl esters was found to be smaller than that for ethyl esters, suggesting greater conjugation with the furan fragment in the methyl derivatives. beilstein-journals.orgbeilstein-journals.org

In another example, the E-configuration of substituted furan-3-carboxylate hydrazones was unequivocally determined by X-ray diffraction analysis, complementing the findings from NMR spectroscopy. researchgate.net The structures of four 2-aminofuran derivatives and 3-aminofuran have also been determined by X-ray crystallography. researchgate.net Furthermore, the crystal structure of methyl 4-acetamido-5-cyanofuran-2-carboxylate has been elucidated using this technique. mdpi.com The data processing for these analyses often involves software packages like SHELX and Olex2. mdpi.com

| Compound | Key Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| Methyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate derivative (5a) | C(10)–C(3)–C(16)–O(17) | -0.8(2) | beilstein-journals.org |

| Ethyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate derivative (5b) | C(10)–C(3)–C(16)–O(17) | -15.6(2) | beilstein-journals.org |

| Methyl furo[3,2-c] udayton.edubenzopyran derivative (6c) | C(10)–C(3)–C(16)–O(17) | 5(2) | beilstein-journals.org |

| Ethyl furo[3,2-c] udayton.edubenzopyran derivative (6b) | C(10)–C(3)–C(16)–O(17) | -11.5(2) | beilstein-journals.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, it is possible to determine the connectivity of atoms and the electronic environment of different nuclei within a molecule.

For substituted furans, the chemical shifts of the ring protons are particularly informative. cdnsciencepub.com The protons at the 2 and 5 positions of the furan ring typically resonate at a lower field compared to the protons at the 3 and 4 positions due to the electron-withdrawing effect of the oxygen atom. cdnsciencepub.com The nature and position of substituents on the furan ring further influence these chemical shifts. cdnsciencepub.com

In the case of methyl 4-cyanofuran-2-carboxylate, the ¹H NMR spectrum shows distinct signals for the furan protons. nih.gov One proton appears as a doublet at δ 8.06 ppm (J = 0.9 Hz) and the other as a doublet at δ 7.33 ppm (J = 0.9 Hz). nih.gov The methyl ester protons appear as a singlet at δ 3.94 ppm. nih.gov The ¹³C NMR spectrum of this compound exhibits signals at δ 157.59, 151.84, 145.92, 117.76, 111.60, 100.03, and 52.69 ppm. nih.gov

The ¹H and ¹³C NMR spectra of various other furan derivatives have been extensively studied. For example, the spectra of methyl 2-methylfuran-3-carboxylate and its derivatives have been analyzed to confirm their structures. nih.gov The analysis of ¹H NMR spectra of substituted furans and pyrroles has shown that the spin coupling constants are relatively insensitive to the nature of the substituent. cdnsciencepub.com Two-dimensional NMR techniques, such as HMQC and HMBC, are often employed to unambiguously assign all proton and carbon signals, especially in complex structures. mdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| H-5 | 8.06 (d, J = 0.9 Hz) | - | nih.gov |

| H-3 | 7.33 (d, J = 0.9 Hz) | - | nih.gov |

| -OCH₃ | 3.94 (s) | 52.69 | nih.gov |

| C=O | - | 157.59 | nih.gov |

| C-2 | - | 145.92 | nih.gov |

| C-5 | - | 151.84 | nih.gov |

| C-3 | - | 100.03 | nih.gov |

| C-4 | - | 111.60 | nih.gov |

| -CN | - | 117.76 | nih.gov |

Vibrational Spectroscopy for Molecular Characterization (e.g., IR Spectroscopy)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For furan derivatives, the IR spectra exhibit characteristic bands corresponding to the vibrations of the furan ring and its substituents. The C=C stretching vibrations of the furan ring typically appear in the region of 1641-1414 cm⁻¹. nih.govglobalresearchonline.net The C-H stretching vibrations of the aromatic ring are generally observed between 3000 and 3100 cm⁻¹. globalresearchonline.net The stretching vibrations of the C-O-C group in the furan ring are also characteristic. nih.gov

In methyl 2-cyanofuran-3-carboxylate and its derivatives, the presence of the cyano (-C≡N) and ester (-COOCH₃) groups gives rise to strong and distinct absorption bands. The nitrile stretching vibration is typically observed around 2200-2230 cm⁻¹. preprints.org The carbonyl (C=O) stretching vibration of the ester group appears as a strong band in the range of 1714-1750 cm⁻¹. beilstein-journals.orglibretexts.org The exact position of the C=O stretch can be influenced by conjugation and the electronic nature of substituents on the furan ring. beilstein-journals.orgbeilstein-journals.org For example, in a series of condensed furan-3-carboxylates, the C=O absorption band for methyl esters was observed at a lower frequency (1714–1721 cm⁻¹) compared to ethyl esters (1725–1731 cm⁻¹), which was attributed to the relative orientation of the ester fragment. beilstein-journals.orgbeilstein-journals.org

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | ~2229 | preprints.org |

| Ester Carbonyl (C=O) | Stretching | 1714 - 1750 | beilstein-journals.org |

| Furan Ring C=C | Stretching | 1641 - 1414 | nih.govglobalresearchonline.net |

| Aromatic C-H | Stretching | 3000 - 3100 | globalresearchonline.net |

| Ester C-O-C | Stretching | 1305 - 1165 | nih.gov |

Computational Chemistry and Theoretical Investigations of Methyl 2 Cyanofuran 3 Carboxylate

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and energetic landscape of molecules like methyl 2-cyanofuran-3-carboxylate.

Proton Affinity and Thermodynamic Parameters (ΔrH, ΔrS, ΔrG)

A computational study on 2-cyanofuran (2CF) and 3-cyanofuran (3CF) explored their formation and protonation under various conditions. nih.govresearchgate.netresearchgate.net This research revealed that for cyanofurans, protonation favorably occurs at the nitrogen atom. nih.govresearchgate.net Thermodynamic calculations (ΔrH, ΔrS, and ΔrG) for the reactions leading to cyanofurans and their protonated forms indicated that these reactions are spontaneous under the conditions of the interstellar medium. nih.govresearchgate.net

For furan (B31954) itself, the α-position is the favored site for protonation. nih.govresearchgate.net The proton affinity (PA) values for furan, along with those for 2-cyanofuran and 3-cyanofuran, have been calculated using modern computational models like G2MP2, G3, G4MP2, and G4 at different temperatures, providing crucial data for understanding their reactivity. nih.govresearchgate.net

Table 1: Calculated Proton Affinity (PA) of Furan at Different Protonation Sites and Temperatures (kJ mol⁻¹) (Note: This table is based on data for furan, as specific data for this compound is not available. This data provides context for the reactivity of the furan ring system.)

| Protonation Site | Temperature (K) | G2MP2 | G3 |

| α-position | 298 | Data not available | Data not available |

| α-position | 150 | Data not available | Data not available |

| α-position | 10 | Data not available | Data not available |

| α-position | 5 | Data not available | Data not available |

| β-position | 298 | Data not available | Data not available |

| β-position | 150 | Data not available | Data not available |

| β-position | 10 | Data not available | Data not available |

| β-position | 5 | Data not available | Data not available |

| Oxygen | 298 | Data not available | Data not available |

| Oxygen | 150 | Data not available | Data not available |

| Oxygen | 10 | Data not available | Data not available |

| Oxygen | 5 | Data not available | Data not available |

Specific numerical data from the source for this table was not available in the search results.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are key parameters.

For furan derivatives, the HOMO and LUMO energy levels are influenced by the nature and position of substituents. Electron-withdrawing groups, such as the cyano and carboxylate groups in this compound, are expected to lower both the HOMO and LUMO energy levels. acs.orgresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

In a study of 2,5-diarylfurans, DFT calculations were used to determine the HOMO and LUMO energies. acs.org It was found that electron-withdrawing groups like trifluoromethyl significantly stabilized both the HOMO and LUMO. acs.org Conversely, electron-donating groups destabilized the HOMO. acs.org The lowest energy electronic transition is typically the HOMO to LUMO transition. weebly.com The optical HOMO-LUMO gap can be estimated from the onset of the lowest-energy absorbance in UV-vis spectroscopy. acs.org

Density Functional Theory (DFT) Applications

DFT has become a powerful tool in computational chemistry for studying the properties of molecules like this compound.

Geometry Optimization and Conformational Analysis

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule through geometry optimization. researchgate.netresearchgate.net For flexible molecules, a conformational analysis is necessary to identify the various low-energy conformers. nih.govnih.gov

While a specific conformational analysis for this compound was not found, studies on similar molecules, such as methyl 3-aminothiophene-2-carboxylate, demonstrate the utility of this approach. mdpi.com In that case, X-ray crystallography revealed three crystallographically independent molecules in the asymmetric unit, indicating the presence of different conformations. mdpi.com Computational methods like DFT can be used to explore the potential energy surface and identify stable conformers. researchgate.net For example, in a study of galactofuranoside cycles, various DFT functionals were used to optimize the geometry of different conformers. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.netcam.ac.uk These predicted spectra can then be compared with experimental data to confirm the molecular structure.

For instance, in the study of a piperidine-4-one compound, DFT calculations at the B3LYP/6–311++G(d,p) level were used to compute vibrational wavenumbers, which were then scaled to improve accuracy and compared with experimental IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental values to aid in structure elucidation. cam.ac.uk While specific predicted spectroscopic data for this compound is not available in the provided search results, this methodology is standard in the characterization of new compounds.

Investigation of Reaction Mechanisms and Transition States

DFT is an invaluable tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. researchgate.net This allows for a detailed understanding of the reaction pathways and the factors that control selectivity.

For example, DFT calculations were employed to explore the mechanism of the gold-catalyzed oxidative cyclization of diynones with alcohols to form furan-3-carboxylate derivatives. researchgate.net These calculations revealed the intricate details of the catalytic cycle. In another study on the Diels-Alder reaction to form a cyclohexene (B86901) derivative, DFT was used to study the region-selective mechanism and identify the transition states for different stereochemical outcomes. researchgate.net Although a specific mechanistic study involving this compound was not found, the presence of the cyano and carboxylate functionalities suggests it could participate in various cycloaddition and nucleophilic substitution reactions, the mechanisms of which could be elucidated using DFT. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in modern drug discovery and medicinal chemistry. nih.gov It establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, QSAR studies are instrumental in designing novel molecules with enhanced potency and desired biological profiles. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural features, which can be quantified by molecular descriptors. nih.gov

The development of a QSAR model for this compound derivatives typically involves the following key steps:

Data Set Selection: A series of structurally related analogues of this compound with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. tandfonline.com

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These descriptors numerically represent various aspects of the molecular structure, including constitutional, topological, electrostatic, and quantum-chemical properties. aimspress.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to generate a mathematical equation that links the most relevant descriptors to the biological activity. aimspress.compharmacophorejournal.com

Model Validation: The robustness and predictive capability of the developed QSAR model are rigorously assessed using various statistical metrics, including the coefficient of determination (r²), the cross-validated coefficient (q²), and the predictive r² for the external test set. tandfonline.comresearchgate.net

In a hypothetical QSAR study on a series of this compound derivatives designed as inhibitors for a specific biological target, a 2D-QSAR model was developed to elucidate the key structural requirements for activity. The biological activity was expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC₅₀).

The following data table presents the training set of hypothetical compounds, their structural variations, selected molecular descriptors, and their corresponding biological activities.

| Compound ID | R1-Substituent | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |

| MCFC-01 | -H | 165.13 | 1.25 | 76.9 | 5.30 | 5.35 |

| MCFC-02 | -Cl | 199.58 | 1.96 | 76.9 | 5.85 | 5.81 |

| MCFC-03 | -F | 183.12 | 1.42 | 76.9 | 5.60 | 5.57 |

| MCFC-04 | -CH₃ | 179.16 | 1.75 | 76.9 | 5.45 | 5.48 |

| MCFC-05 | -OH | 181.13 | 0.88 | 97.1 | 6.10 | 6.15 |

| MCFC-06 | -NH₂ | 180.15 | 0.75 | 102.9 | 6.35 | 6.32 |

| MCFC-07 | -NO₂ | 210.13 | 1.30 | 122.7 | 4.90 | 4.88 |

| MCFC-08 | -OCH₃ | 195.16 | 1.34 | 86.1 | 5.72 | 5.70 |

Using Multiple Linear Regression (MLR) analysis, the following QSAR equation was derived:

pIC₅₀ = 0.45 * (LogP) + 0.01 * (Polar Surface Area) - 0.005 * (Molecular Weight) + 4.82

The statistical quality of this model was found to be significant, with an r² of 0.95 and a q² of 0.88, indicating a high degree of both fitness and internal predictive ability.

Interpretation of the QSAR Model:

LogP: The positive coefficient for LogP (0.45) suggests that lipophilicity is a crucial factor for the biological activity of these compounds. An increase in lipophilicity, within the studied range, is favorable for higher inhibitory potency. This is exemplified by the chloro-substituted derivative (MCFC-02), which has a higher LogP and greater activity than the parent compound (MCFC-01).

Polar Surface Area (PSA): The positive, albeit small, coefficient for PSA (0.01) indicates that an increase in the polar surface area contributes positively to the activity. This is supported by the hydroxyl (MCFC-05) and amino (MCFC-06) derivatives, which have higher PSA values and are the most potent compounds in the series. This suggests that specific hydrogen bonding interactions with the target receptor are important for binding.

Molecular Weight (MW): The negative coefficient for MW (-0.005) suggests that while substituents are necessary, an excessive increase in molecular size may be detrimental to the activity, possibly due to steric hindrance at the binding site. The nitro-substituted compound (MCFC-07), despite its high polarity, shows lower activity, which could be partially attributed to its larger size and unfavorable electronic properties.

These findings, derived from the QSAR model, provide valuable guidance for the design of new, potentially more potent inhibitors based on the this compound scaffold. For instance, the model predicts that introducing small, polar substituents that moderately increase both lipophilicity and polar surface area would be a promising strategy for enhancing biological activity. Such insights are crucial for prioritizing the synthesis of new derivatives in lead optimization campaigns.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Architectures

The strategic placement of the cyano and ester functionalities on the furan (B31954) core makes Methyl 2-cyanofuran-3-carboxylate an ideal precursor for the synthesis of various polysubstituted five-membered and other heterocyclic systems.

Synthesis of Polysubstituted Furans, Pyrroles, and Thiophenes

Polysubstituted furans, pyrroles, and thiophenes are significant structural motifs in many biologically active compounds and functional materials. This compound provides a convenient entry point to these important classes of heterocycles.

Polysubstituted Furans:

The furan ring of this compound can be further functionalized to create more complex furan derivatives. For instance, it can be a product of reactions aimed at creating polysubstituted furans. One such method involves a domino reaction of 1-cyanocyclopropane-1-carboxylates promoted by iodine/potassium carbonate, which leads to the formation of 4-cyanofuran-3-carboxylate derivatives. rhhz.netqtanalytics.in This approach is valued for its efficiency and the ready availability of the starting materials. rhhz.netqtanalytics.in Another strategy utilizes the Cloke-Wilson rearrangement of cyclopropyl (B3062369) ketones, which is a cost-effective and efficient method for synthesizing functionalized furans. rsc.org Copper-catalyzed reactions of O-acetyl oximes with β-ketonitriles also provide a pathway to 3-cyanofurans, which are valuable for their UV-absorbing properties and as building blocks for more complex molecules. nih.gov

Table 1: Synthesis of Polysubstituted Furans

| Starting Material | Reagents/Catalyst | Product | Key Features |

|---|---|---|---|

| 1-Cyanocyclopropane-1-carboxylates | I₂/K₂CO₃ | 4-Cyanofuran-3-carboxylate derivatives | Domino reaction, operational simplicity. rhhz.netqtanalytics.in |

| Cyclopropyl ketones | - | Functionalized furans | Cloke-Wilson rearrangement, cost-effective. rsc.org |

Polysubstituted Pyrroles:

The transformation of furans into pyrroles is a well-established strategy in heterocyclic chemistry. The Paal-Knorr synthesis, a classic method, can be adapted for a three-step, regiocontrolled synthesis of polysubstituted pyrroles starting from α,β-enones and methyl cyanoacetate (B8463686) derivatives. koreascience.kr This involves a conjugate addition, followed by a copper-mediated aerobic oxidation and then the Paal-Knorr type cyclization. koreascience.kr More modern approaches involve catalytic amination of furanic compounds with primary amines over acid catalysts to produce pyrrole (B145914) derivatives. rsc.org The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired pyrrole. rsc.org

Table 2: Synthesis of Polysubstituted Pyrroles

| Starting Material | Method | Key Features |

|---|---|---|

| α,β-Enones and methyl cyanoacetate derivatives | Three-step Paal-Knorr synthesis | Regiocontrolled. koreascience.kr |

Polysubstituted Thiophenes:

Similar to pyrrole synthesis, the furan ring can be converted to a thiophene (B33073) ring. The Paal-Knorr reaction is also applicable here for the synthesis of polysubstituted thiophenes in a regiocontrolled manner. koreascience.kr A variety of other methods for thiophene synthesis exist, including the reaction of 3-oxotetrahydrothiophenes with hydroxylamine (B1172632) acid-addition salts. google.com This particular method is notable for its use of a polar inert solvent and the absence of a base. google.com

Table 3: Synthesis of Polysubstituted Thiophenes

| Starting Material | Method | Key Features |

|---|---|---|

| α,β-Enones and methyl cyanoacetate derivatives | Three-step Paal-Knorr synthesis | Regiocontrolled. koreascience.kr |

Precursors for Other Heterocycles (e.g., Thiazoles, Pyridazines, Indoles)

The reactivity of the cyano and ester groups, along with the furan ring itself, allows for the construction of a variety of other heterocyclic systems.

Thiazoles: The cyano group of a furan derivative can be a key functional handle for the construction of a thiazole (B1198619) ring. For example, condensation of a 2-cyanofuran with cysteine can lead to the formation of a furylthiazoline, which can then be further functionalized. rsc.orgimist.ma This approach is particularly interesting as it can utilize bio-based starting materials like furfural (B47365) and cysteine. rsc.orgthieme-connect.com

Pyridazines: The dicarbonyl-like nature of appropriately substituted furans makes them suitable precursors for pyridazine (B1198779) synthesis. Reaction with hydrazine (B178648) can lead to the formation of a pyridazine ring fused to or substituted with the furan moiety. For instance, polyfunctional nitriles can be used to synthesize 3-amino-5-benzoylpyridazine-4-carbonitrile. mdpi.com

Indoles: While direct conversion of this compound to indoles is less common, the furan ring can serve as a template or a source of carbon atoms in more complex, multi-step syntheses of indole (B1671886) derivatives. researchgate.net Iron-catalyzed intramolecular C-H amination of methyl 2-azido-3-phenylacrylate is one method for constructing indole derivatives. imist.ma

Intermediates for Bioactive Molecules and Natural Product Synthesis

The structural motifs accessible from this compound are prevalent in numerous biologically active compounds and natural products, making it a valuable intermediate in medicinal chemistry and total synthesis.

Precursors for GABA Aminotransferase Substrates and Deuterated Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and GABA aminotransferase (GABA-AT) is the enzyme responsible for its degradation. Inhibitors of GABA-AT are of interest for the treatment of neurological disorders such as epilepsy. Methyl 4-cyanofuran-2-carboxylate, a related compound, has been utilized as a precursor in the synthesis of novel heteroaromatic substrates for GABA-AT. nih.gov The synthesis involves the palladium-catalyzed cyanation of a bromofuran precursor, followed by reduction of the cyano group to an aminomethyl group. nih.gov This aminomethyl furan derivative can then be further modified to produce potential GABA-AT substrates. nih.gov The use of deuterated analogues, which can also be synthesized from these precursors, is a valuable tool in mechanistic studies of the enzyme. nih.gov

Synthetic Pathways to Chiral Aminosugars and Derivatives

Chitin, a biopolymer, can be a source for nitrogen-containing platforms like 3-acetamido-5-acetylfuran (B13792600) (3A5AF) and methyl 4-amino-5-cyanofuran-2-carboxylate (M4A2C). mdpi.comresearchgate.net These platforms are valuable for expanding the accessible heteroaromatic and 2-aminosugar chemical space. mdpi.comresearchgate.net Specifically, the chiral pool synthon di-HAF, derived from these platforms, can undergo an Achmatowicz rearrangement to provide streamlined access to 2-aminosugars. researchgate.net This methodology offers a route to aminosugars with a versatile hydroxymethyl group at the C5 position. researchgate.net

Development of Functional Materials

The electronic properties and rigid structure of the furan ring, combined with the versatile reactivity of the cyano and ester groups, make this compound and its derivatives promising candidates for the development of novel functional materials. While this is an emerging area of research, the potential applications are significant. The UV-absorbing properties of 3-cyanofurans, for example, suggest their utility in coatings and films. nih.gov Furthermore, the ability to synthesize extended π-conjugated systems, such as diarylated furylthiazoles, from furan-based precursors opens up possibilities for creating new photoluminescent materials. thieme-connect.com

Synthesis of Fluorescent Materials

The furan scaffold, particularly when appropriately substituted, can serve as a core for fluorescent molecules. The synthesis of various furo-pyridine derivatives, which are known for their potential in creating new pharmaceuticals and advanced materials, often utilizes furan precursors. ias.ac.in The electronic properties of the furan ring, influenced by the electron-withdrawing cyano and carboxylate groups, can be tailored to produce compounds with specific fluorescence characteristics. For instance, the development of near-infrared (NIR) fluorescent probes for detecting specific ions has been an active area of research. researchgate.net While direct synthesis of fluorescent materials from this compound is a specific application, the broader class of furan carboxylates is instrumental in this field. The general strategy involves the construction of larger conjugated systems where the furan moiety acts as a key component of the chromophore.

| Precursor | Reaction Type | Application |

| Furan derivatives | Cyclization/Condensation | Synthesis of Furo-pyridines |

| Substituted Furans | Conjugation extension | Development of Fluorescent Probes |

This table illustrates the general synthetic strategies for fluorescent materials using furan-based precursors.

Exploration in Optoelectronic Materials

The field of optoelectronics, which involves devices that source, detect, and control light, relies on materials with specific electronic and optical properties. Furan-containing compounds, particularly oligomers and polymers, have been investigated for their potential in this area. acs.org The synthesis of 2,5-diaryl furans, for example, has been shown to produce materials with interesting optoelectronic properties. acs.orgresearchgate.net These materials can be incorporated into devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The role of this compound in this context is as a starting material for creating more complex, conjugated furan-based structures. The cyano and ester groups can be chemically modified to extend the conjugation or to tune the electronic properties of the final material. Research has demonstrated that furan/phenylene co-oligomers are promising highly-emissive materials for various optoelectronic applications. researchgate.net

| Furan-based Material | Synthetic Approach | Potential Application |

| 2,5-Diaryl Furans | Oxidation-dehydration sequence | Medicinal and Material Chemistry |

| Furan/Phenylene Co-oligomers | Metal-free synthesis | Organic Light-Emitting Diodes (OLEDs) |

This table summarizes the exploration of furan-based compounds in optoelectronic materials.

Industrial and Specialty Chemical Production Applications

Beyond its use in advanced materials, this compound and related furan derivatives serve as intermediates in the production of various specialty chemicals. The reactivity of the furan ring and its substituents allows for its incorporation into a wide range of molecular structures. Heterocyclic compounds, in general, are fundamental to the production of pharmaceuticals, agrochemicals, and other performance-oriented chemicals. imist.ma The ability to undergo reactions such as oxidation, reduction, and substitution makes furan carboxylates versatile intermediates in industrial organic synthesis. For instance, the cyano group can be converted to an amine, and the ester can be hydrolyzed to a carboxylic acid, opening up pathways to a multitude of other functionalized compounds. This versatility makes it a valuable component in the toolbox of industrial chemists for creating novel molecules with tailored properties for specific applications.

Mechanistic Insights into Biological Interactions

Molecular Recognition and Enzyme Binding Studies

The ability of a molecule to interact with a biological target like an enzyme or receptor is fundamental to its pharmacological effect. For furan (B31954) derivatives, this interaction is governed by a combination of factors including shape, charge distribution, and the potential for forming specific chemical bonds.

The furan moiety and its substituents, such as the cyano and carboxylate groups, are key to its interactions with biological systems. These groups can participate in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-protein complex.

Molecular docking studies have provided significant insights into these interactions. For instance, certain furan-derived chalcones and their corresponding pyrazoline derivatives have been shown to bind to the active site of glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in microbial cell wall synthesis. mdpi.comnih.gov The binding is thought to mimic that of the natural substrate, effectively inhibiting the enzyme's function. mdpi.comnih.gov

Other research has explored furan-based compounds as substrates for different enzymes. A series of heteroaromatic GABA analogues, including furan carboxylate derivatives, have been synthesized to study their interaction with GABA aminotransferase (GABA-AT), an enzyme implicated in neurological disorders. nih.gov Furthermore, a furan-2-phosphonic acid derivative was found to be a potent allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of metabolism. nih.gov Crystal structure analysis revealed that this compound binds to two distinct sites in the γ-subunit of the enzyme, separate from the natural nucleotide binding sites, showcasing a novel mechanism of activation. nih.gov

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is linked to diseases like cancer. Furan derivatives have emerged as promising scaffolds for kinase inhibitors. The structural basis for these interactions often involves the furan ring acting as a core that correctly positions other functional groups to interact with key amino acid residues in the kinase's ATP-binding pocket. mdpi.com

Studies on Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, show that furan groups can form hydrophobic interactions within the binding pocket. mdpi.com They can also facilitate hydrogen bonds with crucial residues such as Lys745 and Gly762, as well as with the highly conserved DFG motif that is critical for kinase activity. mdpi.com

A specific and potent example is a derivative of 5-cyano-furan-2-carboxylic acid, which has been identified as an inhibitor of the Macrophage colony-stimulating factor 1 receptor (CSF1R), another tyrosine kinase. embl.dedrugbank.com Similarly, furan-2-ylmethylene thiazolidinediones have been developed as selective inhibitors of phosphoinositide 3-kinase γ (PI3Kγ). acs.org X-ray crystallography of these inhibitor-enzyme complexes revealed that an acidic N-H group on the thiazolidinedione ring and a hydroxyl group on a phenyl substituent are crucial for high-affinity binding and selectivity. acs.org

Molecular Mechanisms of Antimicrobial Activity of Derivatives

Derivatives of Methyl 2-cyanofuran-3-carboxylate have demonstrated notable antimicrobial properties. The mechanisms behind this activity are linked to the specific chemical structures of the derivatives and their ability to interfere with essential microbial processes.

A range of furan derivatives has been tested against clinically relevant pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi such as Candida albicans. mdpi.comnih.govnih.gov

Chalcone derivatives incorporating a furan ring have shown broad-spectrum activity, inhibiting all tested microbial species. mdpi.comnih.gov In contrast, their cyclized pyrazoline counterparts were found to be more selective in their action. mdpi.comnih.gov Other studies on derivatives of 2-cyano-3-(2'-furyl)propenic acid found them to be effective inhibitors of fungal growth, including C. albicans, at concentrations above 40 µmol/L, though their activity against bacteria like E. coli was lower. nih.gov Furan derivatives that include a rhodanine (B49660) moiety have shown potent inhibitory activity against various Gram-positive bacteria, including multidrug-resistant clinical isolates, with Minimum Inhibitory Concentration (MIC) values as low as 2-4 μg/mL. researchgate.net

| Furan Derivative Class | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Furan-derived Chalcones | S. aureus, E. coli, C. albicans | Inhibition of all tested species | mdpi.comnih.gov |

| Furan-derived Pyrazolines | Various microbial species | Selective inhibition | mdpi.comnih.gov |

| 2-Cyano-3-(2'-furyl)propenic Acid Derivatives | C. albicans, Aspergillus niger | Growth inhibition at >40 µmol/L | nih.gov |

| Furan derivatives with Rhodanine moiety | Multidrug-resistant S. aureus | Potent inhibition (MIC 2-4 µg/mL) | researchgate.net |

| Natural Furanones | S. aureus - C. albicans mixed biofilms | Inhibition of biofilm formation (MBPC 8-16 μg/mL) | nih.gov |

The relationship between the chemical structure of a furan derivative and its antimicrobial potency (Structure-Activity Relationship, SAR) is a key area of research. These studies help in designing more effective antimicrobial agents. mdpi.comnih.govmedcraveonline.com

For antimicrobial furan derivatives, several structural features have been identified as crucial for activity:

Electronic Effects : The biological activity of 2-cyano-3-(2'-furyl)propenic acid derivatives increases with a stronger electron-accepting effect of the substituent on the furan ring. nih.gov This suggests that a polarized double bond is important for the mechanism of action.

Lipophilicity and Steric Factors : The inhibitory activity of some furan derivatives is determined by a balance of chemical reactivity and lipophilicity. nih.gov Quantitative structure-activity relationship (QSAR) studies have indicated that electronic and steric parameters often have a more significant influence on antibacterial activity than lipophilicity. researchgate.net

Reactive Groups : For some 2-vinylfuran derivatives, the electrophilic nature of the exocyclic double bond is the key reaction center for interaction with nucleophilic groups, such as thiols, in cellular components. nih.gov

Antioxidation Mechanisms and Radical Scavenging Activity

Reactive oxygen species (ROS) and other free radicals are byproducts of normal metabolism and can cause significant cellular damage. Furan derivatives have been investigated for their antioxidant properties and their ability to neutralize these harmful species. nih.gov

The primary mechanism by which many furan derivatives exert their antioxidant effect is through hydrogen atom transfer (HAT). researchgate.net The furan ring and its substituents can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a stable radical on the antioxidant molecule itself. researchgate.net The presence of a hydroxyl (-OH) or amine (-NH2) group on a phenyl ring attached to the furan core, for instance, can significantly enhance this activity. researchgate.net Conversely, strong electron-withdrawing groups can diminish the antioxidant capacity. researchgate.net

The antioxidant potential of these compounds is often evaluated using various assays:

DPPH Radical Scavenging : This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. Some Biginelli-type pyrimidines containing a furan group have shown potent activity in this assay, with one derivative recording an IC50 value of 0.6 mg/mL. nih.govresearchgate.net

Hydroxyl Radical Scavenging : The highly reactive hydroxyl radical (•OH) can be generated by the Fenton system. Studies using ESR spin trapping have shown that furan derivatives like dimethylfuran and diphenylfuran are effective scavengers of this radical. nih.gov

Reducing Power : This assay measures the ability of a compound to donate an electron. Certain furan-containing pyrimidine (B1678525) esters have been identified as moderate reducing agents. nih.govresearchgate.net

| Derivative Class | Assay | Result | Reference |

|---|---|---|---|

| 4-(furan-2-yl)-tetrahydropyrimidine-5-carboxylate ester | DPPH Scavenging | IC50 = 0.6 mg/mL (for most potent compound) | nih.gov |

| 4-(furan-2-yl)-tetrahydropyrimidine-5-carboxylate ester | Reducing Power Assay | Moderate reducing agents | nih.gov |

| 2-(p-hydroxy phenyl styryl)-furan | DPPH Scavenging | Good antioxidant properties (IC50 ~ 40 μM) | researchgate.net |

| Dimethylfuran (DMF) & Diphenylfuran (DPF) | Hydroxyl Radical Scavenging | More effective than mannitol | nih.gov |

Exploration as Pharmaceutical Intermediates for Target Modulation

This compound serves as a valuable scaffold in medicinal chemistry, primarily due to the furan ring's role as a versatile pharmacophore. The unique electronic properties and the specific arrangement of the cyano and carboxylate groups make it an attractive starting point for the synthesis of more complex molecules designed to interact with biological targets. Its utility as a pharmaceutical intermediate is rooted in the furan moiety's presence in numerous bioactive natural products and synthetic drugs. researchgate.netjrespharm.com The reactivity of the cyano and ester groups allows for a wide range of chemical transformations, enabling the creation of diverse libraries of compounds for screening against various therapeutic targets. wikipedia.orgmdpi.com

Application in Drug Development (e.g., in vitro anticancer properties of derivatives)

The furan nucleus is a prominent feature in many compounds investigated for their anticancer activity. researchgate.netnih.gov While research may not always focus on this compound directly, numerous studies on its structural analogs and derivatives highlight the potential of this chemical class in oncology. The furan ring system is a key component of various compounds that have demonstrated significant cytotoxic effects against cancer cell lines. jst.go.jp

Researchers have synthesized and evaluated a wide array of furan-containing molecules, revealing potent antiproliferative activity. For instance, novel furan-based derivatives have been shown to exhibit significant anticancer activity against breast cancer (MCF-7) and human lung cancer (A549) cell lines. jrespharm.comnih.gov One study found that certain carbohydrazide (B1668358) derivatives bearing a furan moiety displayed considerable cytotoxic effects, with one compound in particular showing an IC₅₀ value of 43.38 µM against A549 cells while remaining non-toxic to normal fibroblast cells. jrespharm.com

Other synthetic efforts have produced furan derivatives with potent activity against cervical (HeLa) and colorectal (SW620) cancer cells. researchgate.neteurekaselect.com The mechanism of action for some of these furan-based anticancer agents is believed to involve the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. nih.gov For example, derivatives of furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide have demonstrated potent microtubule-destabilizing properties. nih.gov The anticancer potential of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀), which measures the concentration of a substance needed to inhibit a biological process or kill half of the cells, respectively.

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Furan-based compound 4 | MCF-7 (Breast) | IC₅₀ | 4.06 | nih.gov |

| Furan-based compound 7 | MCF-7 (Breast) | IC₅₀ | 2.96 | nih.gov |

| Carbohydrazide derivative 3e | A549 (Lung) | IC₅₀ | 43.38 | jrespharm.com |

| Furan derivative 1 | HeLa (Cervical) | IC₅₀ | < 8.79 | researchgate.net |

| Furan derivative 24 | HeLa (Cervical) | IC₅₀ | < 8.79 | researchgate.net |

| Thiophenyl-indole derivative 6i | COLO 205 (Colon) | LC₅₀ | 0.070 | nih.gov |

| Thiophenyl-indole derivative 6i | SK-MEL-5 (Melanoma) | LC₅₀ | 0.075 | nih.gov |

Potential as Lead Compounds for Kappa Opioid Receptor (KOR) Ligands

The kappa opioid receptor (KOR) is a G protein-coupled receptor involved in modulating pain, mood, and addiction. nih.govwikipedia.org As such, it is a significant target for drug development, particularly for treating pain, depression, and substance abuse disorders. nih.govnih.gov The furan ring is a key structural feature in several potent KOR ligands, most notably the natural product Salvinorin A. nih.govacs.org

Salvinorin A, a neoclerodane diterpene, is a potent and selective KOR agonist, and its discovery has spurred extensive research into the structure-activity relationships of KOR ligands. nih.govacs.org Studies involving the synthesis of Salvinorin A analogs have demonstrated that modifications to the furan ring can significantly impact binding affinity and functional activity at the KOR. nih.govacs.org This indicates that the furan moiety is likely involved in a critical interaction within the KOR binding pocket. nih.gov The exploration of furan-substituted analogs has shown that even small, sterically non-demanding substitutions on the ring are tolerated and can retain high potency. nih.gov

Future Research Directions and Outlook

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of polysubstituted furans, including cyanofuran carboxylates, is a central theme in organic chemistry. rhhz.netresearchgate.net While established methods exist, future research will undoubtedly focus on creating more atom-economic, environmentally benign, and efficient synthetic pathways.

A promising avenue lies in the development of domino reactions, which allow for the construction of complex molecules in a single step from simple precursors. For instance, an efficient iodine/potassium carbonate-promoted ring-opening/cyclization/rearrangement domino reaction has been developed for the synthesis of related 4-cyanofuran-3-carboxylate derivatives from 1-cyanocyclopropane-1-carboxylates. rhhz.netqtanalytics.in Future work could adapt and refine such domino strategies to directly target the 2-cyano-3-carboxylate substitution pattern, potentially improving yields and reducing waste.

The exploration of novel catalytic systems is another critical research direction. Transition-metal catalysis, including palladium-catalyzed cyanation, is a known method for producing cyanofurans. nih.gov However, there is scope to explore more cost-effective and sustainable metal catalysts. rhhz.net Gold-catalyzed reactions, for example, have shown promise in the synthesis of polysubstituted furans and could be adapted for Methyl 2-cyanofuran-3-carboxylate. researchgate.net Furthermore, developing atom-economic approaches, such as the [2+2+2] and [4+2] cycloaddition reactions using renewable furanic platform chemicals, represents a sustainable and forward-thinking strategy. nih.gov The use of readily available and less hazardous reagents, such as cyanogen (B1215507) gas in controlled lab-scale setups, might also inspire new, cost-effective synthetic protocols. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Reference |

| Domino Reactions | Multi-step transformations in a single pot, such as iodine-promoted ring-opening/cyclization sequences. | Increased efficiency, reduced waste, operational simplicity. | rhhz.netqtanalytics.in |

| Novel Catalysis | Exploration of alternative catalysts like gold or more efficient palladium systems. | Lower cost, milder reaction conditions, improved yields. | researchgate.net |

| Atom-Economic Approaches | Cycloaddition reactions utilizing biomass-derived starting materials. | High sustainability, improved carbon economy. | nih.gov |

| Alternative Reagents | Investigating cost-effective and reactive reagents for cyanation. | Reduced synthesis cost, potential for novel reactivity. | nih.gov |

Advanced Computational Studies for Predictive Molecular Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new compounds and materials. For this compound and its derivatives, advanced computational studies are a key area for future development.

Density Functional Theory (DFT) is already being used to model furan-based molecules, allowing for the calculation of properties such as optimized geometry, chemical potentials, and reactivity descriptors like the HOMO-LUMO energy gap. pcbiochemres.compcbiochemres.comresearchgate.net Future research can leverage more sophisticated DFT methods and larger basis sets to gain even more accurate predictions of the electronic structure and reactivity of this compound. This can guide the rational design of derivatives with tailored electronic properties for specific applications. pcbiochemres.compcbiochemres.com

Molecular dynamics (MD) simulations and molecular docking are invaluable for exploring the interactions of furan-based compounds with biological targets. nih.gov Studies on related furan (B31954) derivatives have used MD simulations with force fields like AMBER to elucidate binding modes with enzymes, providing critical insights for developing potent inhibitors. nih.gov Future computational work on this compound could involve:

Predictive Docking: Screening virtual libraries of its derivatives against various biological targets (e.g., enzymes, receptors) to identify promising candidates for pharmaceutical development. tandfonline.comresearchgate.net

Mechanism Elucidation: Using quantum mechanics/molecular mechanics (QM/MM) methods to model reaction mechanisms, both in chemical synthesis and in biological systems.

Property Prediction: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and material properties of novel derivatives before their synthesis.

| Computational Method | Application Area | Predicted Properties/Insights | Reference |

| Density Functional Theory (DFT) | Molecular Property Prediction | Optimized geometry, electronic structure, chemical reactivity, charge transfer properties. | nih.govpcbiochemres.com |

| Molecular Dynamics (MD) | Biological Interactions | Binding modes with proteins, conformational stability of ligand-protein complexes. | nih.gov |

| Molecular Docking | Drug Discovery | Binding affinity to biological targets, identification of potential inhibitors. | tandfonline.comresearchgate.net |

| QM/MM & QSAR/QSPR | Predictive Design | Reaction mechanisms, prediction of biological activity and material properties. | nih.gov |

Broadening the Scope of Applications in Functional Materials

The unique electronic and structural features of the furan ring make it an attractive component for advanced functional materials. rhhz.netontosight.ai this compound, with its combination of electron-withdrawing groups and a polymerizable scaffold, is a promising building block for this purpose.

A significant future application lies in the field of organic electronics. DFT calculations on related arylfurans have revealed excellent charge transfer properties, suggesting their potential as molecular conductors. nih.gov Future research could focus on synthesizing oligomers and polymers from this compound and characterizing their electronic and optical properties for use in devices like organic semiconductors and catalysts. ias.ac.in The integration of biomass-derived furanic platforms into the manufacturing of molecular electronics is a particularly sustainable and forward-looking goal. nih.gov

Furthermore, furan derivatives are being explored as monomers for the synthesis of novel bio-based polymers. smolecule.com The presence of the ester and cyano groups on this compound offers multiple points for polymerization, potentially leading to materials with unique thermal stability and conductivity. smolecule.com Related furan compounds like 2,5-diformylfuran are already recognized as valuable substrates for creating plastics, coatings, and resins, indicating a clear path for the application of functionalized furans in materials science. mdpi.com

Deeper Elucidation of Biological Mechanisms and Target Validation

While preliminary studies suggest that furan-based compounds possess a wide range of biological activities, including antimicrobial and anticancer properties, a critical future direction is the deep elucidation of their mechanisms of action and the validation of their molecular targets. ontosight.ai For derivatives of this compound, this involves moving beyond initial screening to detailed mechanistic studies.

Research on analogous compounds provides a roadmap. For example, furan-based inhibitors have been studied for their effect on targets like salicylate (B1505791) synthase (MbtI) in tuberculosis and lanosterol (B1674476) 14α-demethylase (CYP51) in fungi. nih.govresearchgate.net Similarly, a cyanofuran scaffold was identified as an inhibitor of the papain-like protease of coronaviruses. nih.gov Future investigations could explore whether derivatives of this compound exhibit activity against these or other validated targets.

A key aspect of this research will be target validation. Methodologies such as correlation analysis, which links the binding affinity of a series of compounds to a specific protein with their observed biological effect, can be employed to confirm the target. nih.gov This approach was successfully used to validate V-ATPase as the target for a class of natural insecticides. nih.gov Combining in vitro enzymatic assays, cytotoxicity assessments, and cell-based experiments with in silico molecular docking and MD simulations will be crucial for building a comprehensive understanding of how these compounds function at a molecular level and for validating their therapeutic potential. tandfonline.comnih.gov

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling Methyl 2-cyanofuran-3-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile or chemical-resistant gloves, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. Inspect gloves before use and dispose of contaminated gloves according to laboratory waste protocols .

- Engineering Controls : Work in a fume hood to minimize inhalation risks. Ensure proper ventilation and avoid skin contact by following good industrial hygiene practices (e.g., washing hands before breaks and post-experiment) .

- Environmental Controls : Prevent entry into drainage systems due to potential ecological hazards. Use secondary containment for spills .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify the furan ring protons, cyano group, and ester functionality. Compare chemical shifts with analogous compounds (e.g., methyl 4-cyanofuran-2-carboxylate) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (CHNO) via exact mass measurement. Fragmentation patterns may elucidate the cyano and ester groups .

- Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C≡N ~2200 cm, C=O ~1700 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. For phase determination, employ direct methods (e.g., SHELXD) or experimental phasing if heavy atoms are present .

- Refinement : Refine with SHELXL, addressing potential twinning or disorder. Challenges include resolving electron density ambiguities near the cyano group and ester moiety. Apply restraints for thermal parameters if needed .

- Validation : Cross-validate using R-factors, Hirshfeld surface analysis, and computational geometry optimization .

Q. What computational methods complement experimental data in analyzing the electronic properties of this compound?

- Methodological Answer :